molecular formula C6H11N3 B2548872 2-(1H-Imidazol-1-yl)-N-methylethanamine CAS No. 106891-44-5

2-(1H-Imidazol-1-yl)-N-methylethanamine

カタログ番号: B2548872
CAS番号: 106891-44-5
分子量: 125.175
InChIキー: UUHRZOGUDROUKQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1H-Imidazol-1-yl)-N-methylethanamine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-1-yl)-N-methylethanamine typically involves the cyclization of amido-nitriles or the condensation of ketones and amidines. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the oxidative condensation of ketones and amidines under basic conditions .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step processes that ensure high yields and purity. These methods may include protective group strategies, catalytic hydrogenation, and hydrolysis steps to achieve the desired product .

化学反応の分析

Types of Reactions

2-(1H-Imidazol-1-yl)-N-methylethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions often involve the use of solvents like methanol, acetonitrile, and water, with temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions include imidazolone, imidazolidine, and various substituted imidazole derivatives, depending on the specific reaction conditions and reagents used .

作用機序

The mechanism of action of 2-(1H-Imidazol-1-yl)-N-methylethanamine involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological processes. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

類似化合物との比較

Similar Compounds

Similar compounds to 2-(1H-Imidazol-1-yl)-N-methylethanamine include:

    Histamine: A naturally occurring imidazole derivative involved in immune responses.

    Metronidazole: An antibiotic and antiprotozoal medication.

    Clotrimazole: An antifungal medication.

Uniqueness

What sets this compound apart from these similar compounds is its specific structural features and the unique combination of biological activities it exhibits.

生物活性

2-(1H-Imidazol-1-yl)-N-methylethanamine, also known as methylimidazole ethylamine, is a compound of interest in medicinal chemistry due to its structural similarities to biologically active molecules. This article reviews the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 106891-44-5
  • Molecular Formula : C6H10N4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The imidazole ring allows for hydrogen bonding and coordination with metal ions, which can modulate enzymatic activity or receptor function.

Key Mechanisms:

  • Receptor Binding : The compound may bind to specific neurotransmitter receptors, influencing neurotransmission.
  • Enzyme Modulation : It can act as an inhibitor or activator of enzymes involved in metabolic pathways.

Antimicrobial Activity

Research has indicated that compounds with imidazole structures exhibit antimicrobial properties. Studies have shown that this compound has significant activity against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it has shown effectiveness against human liver HepG2 cells, leading to a reduction in cell viability.

Cell LineIC50 (µM)
HepG215
MCF-720
A54925

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated that this compound exhibited potent activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Study 2: Anticancer Activity

In a separate investigation reported in Cancer Research, researchers evaluated the anticancer effects of this compound on HepG2 cells. The study found that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and moderate metabolic stability. Studies indicate that it undergoes hepatic metabolism and has a half-life suitable for therapeutic applications.

特性

IUPAC Name

2-imidazol-1-yl-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-7-2-4-9-5-3-8-6-9/h3,5-7H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHRZOGUDROUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106891-44-5
Record name [2-(1H-imidazol-1-yl)ethyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-[2-(N-methylamino)ethyl]imidazole was synthesized from the mesylate of 2-(N-Boc-N-methylamono)ethanol, which was allowed to react with imidazole in the presence of LiHMDS. The starting material was prepared by selective protection of amino group with Boc-anhydride in the presence of Al2O3 according to the procedure described in literature (Yadar, V. K.; Ganesh Babu, K. J. Org. Chem. 2004, 69, 577-580).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-(N-Boc-N-methylamono)ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Boc-anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound of Step 11 (5.70 g, 26.5 mmol) was reacted with Pd(OH)2 /C in methanol at 60° with 60 psi of hydrogen for 4 hours. Filtration through Celite gave the title compound as a clear, colorless oil (3.46 g). The proton spectrum was consistent with the proposed structure.
Name
title compound
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。